methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate
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Overview
Description
Methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate is a compound known for its versatile applications in various scientific research fields. This molecule features an acrylate moiety functionalized with both amine and sulfonyl groups attached to aromatic phenyl rings, making it an interesting candidate for chemical synthesis and biomedical research. Its structure suggests a high degree of chemical reactivity and specificity, making it a valuable compound for detailed study.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination: The compound is typically synthesized through a series of steps starting with an aromatic ring amination reaction
Sulfonylation: Next, the 4-isopropylphenyl group undergoes sulfonylation, attaching a sulfonyl group to the aromatic ring.
Esterification: Finally, these intermediates are coupled with acryloyl chloride in the presence of a base to form the acrylate ester.
Industrial Production Methods:
The industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient mixing and reaction times. The use of catalysts can enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation, where its amino group can be converted to a nitro group.
Reduction: Reduction reactions can target the sulfonyl group to yield sulfides or thiols.
Substitution: It undergoes electrophilic substitution reactions, particularly on the phenyl rings.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminium hydride or sodium borohydride.
Bases and acids: For substitution reactions, catalysts such as Lewis acids (e.g., aluminium chloride) or bases (e.g., sodium hydroxide) are used.
Major Products:
Nitro derivatives: From oxidation.
Sulfide or thiol derivatives: From reduction.
Substituted aromatics: From substitution reactions.
Scientific Research Applications
In chemistry, the compound is used as a building block for the synthesis of more complex molecules due to its reactive acrylate ester.
It plays a role in biological research, particularly in the study of enzyme inhibition where the sulfonyl group interacts with active sites.
The compound is explored in medicinal chemistry for the development of new pharmaceuticals, targeting pathways involved in inflammation and cancer.
Industrially, it's used in the development of specialty polymers and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The compound exerts its effects through interaction with biological targets via its sulfonyl and amino groups. These groups can form hydrogen bonds and ionic interactions with specific molecular targets, influencing biological pathways. For instance, it may inhibit enzymes by binding to their active sites, thus blocking their activity.
Comparison with Similar Compounds
Compared to similar compounds such as methyl 3-[(4-ethylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate and ethyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate, this compound stands out due to the distinct steric and electronic effects introduced by the 4-isopropylphenyl moiety. These modifications can lead to variations in reactivity and specificity, making it unique in its class.
Other similar compounds include:
Methyl 3-[(4-methylphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate.
Ethyl (2E)-3-[(4-ethylphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate.
Methyl 3-[(4-isopropylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate.
Each of these compounds has its own set of properties and applications, making the detailed study of their similarities and differences a rich field for research.
There you have it—a detailed dive into the world of methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate. Fascinating, isn’t it?
Properties
IUPAC Name |
methyl (Z)-3-(4-ethylanilino)-2-(4-propan-2-ylphenyl)sulfonylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4S/c1-5-16-6-10-18(11-7-16)22-14-20(21(23)26-4)27(24,25)19-12-8-17(9-13-19)15(2)3/h6-15,22H,5H2,1-4H3/b20-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKYTRFGAFJMPZ-ZHZULCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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